Imlatoclax

Description

Properties

CAS No. |

1257050-45-5 |

|---|---|

Molecular Formula |

C47H54ClN7O7S |

Molecular Weight |

896.501 |

IUPAC Name |

4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[(4-hydroxy-4-methylcyclohexyl)methylamino]-3-nitrophenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide |

InChI |

InChI=1S/C47H54ClN7O7S/c1-46(2)16-14-34(40(27-46)32-4-6-35(48)7-5-32)30-53-20-22-54(23-21-53)36-8-10-39(43(25-36)62-37-24-33-15-19-49-44(33)51-29-37)45(56)52-63(60,61)38-9-11-41(42(26-38)55(58)59)50-28-31-12-17-47(3,57)18-13-31/h4-11,15,19,24-26,29,31,50,57H,12-14,16-18,20-23,27-28,30H2,1-3H3,(H,49,51)(H,52,56) |

InChI Key |

WKULGVVLSQGJTK-NDNBRKIYSA-N |

SMILES |

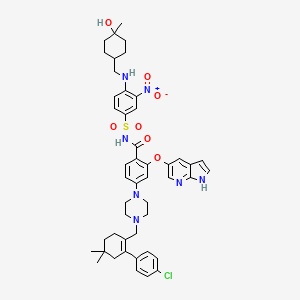

CC1(CCC(=C(C1)C2=CC=C(C=C2)Cl)CN3CCN(CC3)C4=CC(=C(C=C4)C(=O)NS(=O)(=O)C5=CC(=C(C=C5)NCC6CCC(CC6)(C)O)[N+](=O)[O-])OC7=CN=C8C(=C7)C=CN8)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Imlatoclax |

Origin of Product |

United States |

Foundational & Exploratory

Imlatoclax: Mechanism of Action in Apoptosis

This guide details the mechanism of action (MOA) of Imlatoclax , a potent and selective small-molecule inhibitor of the anti-apoptotic protein Bcl-2 (B-cell lymphoma 2).

An In-Depth Technical Guide for Drug Development

Executive Summary

Imlatoclax is a BH3-mimetic small molecule designed to induce apoptosis in cancer cells by selectively inhibiting the anti-apoptotic protein Bcl-2 .[1] Structurally related to the venetoclax/navitoclax class of sulfonamides, Imlatoclax functions by binding to the hydrophobic groove of Bcl-2, displacing pro-apoptotic proteins (such as BIM), and triggering Mitochondrial Outer Membrane Permeabilization (MOMP). This guide delineates its molecular pharmacology, downstream signaling cascades, and the experimental frameworks required to validate its activity.

Molecular Mechanism of Action[1][2][3][4]

Structural Basis of Inhibition

Imlatoclax belongs to the sulfonyl-benzamide class of BH3 mimetics. Its core scaffold mimics the α-helical BH3 domain of pro-apoptotic proteins (like BAD or BIM), which is the natural ligand for Bcl-2 family survival proteins.

-

Target Specificity: Unlike pan-Bcl-2 inhibitors (e.g., Navitoclax) that target Bcl-2, Bcl-xL, and Bcl-w, Imlatoclax is engineered for high selectivity toward Bcl-2 .

-

Binding Interface: The molecule inserts into the P2 and P4 hydrophobic pockets of the Bcl-2 surface groove.

-

Key Structural Feature: The presence of a trans-4-hydroxy-4-methylcyclohexyl moiety (replacing the tetrahydropyran found in similar analogues like venetoclax) is critical for optimizing the binding affinity to Bcl-2 while potentially modulating physicochemical properties like solubility and metabolic stability.

The "Displacement" Model

In many hematologic malignancies, Bcl-2 is overexpressed and sequesters pro-apoptotic "activator" proteins (specifically BIM ) to prevent cell death. This state is termed "mitochondrial priming."

-

Sequestration: In untreated cells, Bcl-2 binds and neutralizes BIM, preventing it from activating the pore-forming effectors BAX and BAK.

-

Competitive Inhibition: Imlatoclax binds to Bcl-2 with sub-nanomolar affinity (

nM), competitively displacing BIM. -

Activation: The liberated BIM binds to BAX/BAK, inducing their conformational change and oligomerization.

Downstream Signaling: The Intrinsic Pathway

Once BAX/BAK oligomerize, they form macropores in the mitochondrial outer membrane (MOM), leading to:

-

MOMP: Loss of mitochondrial membrane potential (

). -

Cytochrome c Release: Cytochrome c escapes the intermembrane space into the cytosol.

-

Apoptosome Formation: Cytochrome c binds APAF-1 and Pro-Caspase-9.

-

Caspase Cascade: Activation of Caspase-9 leads to cleavage of Caspase-3/7, resulting in DNA fragmentation (via CAD) and cytoskeletal dismantling (via PARP cleavage).

Pathway Visualization

The following diagram illustrates the specific intervention point of Imlatoclax within the intrinsic apoptotic pathway.

Figure 1: Mechanism of Action. Imlatoclax displaces BIM from Bcl-2, triggering the BAX/BAK-mediated mitochondrial apoptotic cascade.

Experimental Validation Protocols

To validate the mechanism of Imlatoclax in a research setting, the following self-validating experimental workflows are recommended.

Target Engagement: Fluorescence Polarization (FP) Assay

Objective: Determine the binding affinity (

-

Principle: A fluorescently labeled BH3 peptide (e.g., FAM-BIM BH3) binds Bcl-2, resulting in high polarization. Imlatoclax displaces the peptide, reducing polarization.

-

Protocol:

-

Reagents: Recombinant Bcl-2 protein (10 nM), FAM-BIM peptide (2 nM), Assay Buffer (20 mM Tris, pH 7.4).

-

Titration: Prepare serial dilutions of Imlatoclax (0.01 nM to 10 µM).

-

Incubation: Mix Protein + Peptide + Drug. Incubate for 30 mins at RT in dark.

-

Readout: Measure mP (milli-Polarization) units on a multi-mode plate reader (Ex/Em: 485/535 nm).

-

Analysis: Plot mP vs. log[Imlatoclax] to calculate

and derive

-

Validation: Include a known Bcl-2 inhibitor (e.g., Venetoclax) as a positive control.

-

Mechanism Confirmation: Co-Immunoprecipitation (Co-IP)

Objective: Demonstrate the disruption of the endogenous Bcl-2:BIM complex in cells.

-

Protocol:

-

Treatment: Treat Bcl-2-dependent cells (e.g., RS4;11) with Imlatoclax (100 nM) for 4 hours.

-

Lysis: Lyse cells in 1% CHAPS buffer (preserves Bcl-2 family interactions).

-

Pull-down: Incubate lysate with anti-Bcl-2 antibody conjugated to magnetic beads O/N at 4°C.

-

Elution & Blot: Wash beads, elute with SDS buffer, and perform Western Blot.

-

Detection: Probe for BIM.

-

Result Interpretation: A decrease in BIM band intensity in the Imlatoclax-treated IP fraction (compared to DMSO) confirms "on-target" displacement.

-

Functional Apoptosis: Cytochrome c Release Assay

Objective: Verify that cell death is mitochondrial-dependent.

-

Protocol:

-

Fractionation: Treat cells with Imlatoclax, then harvest and digitonin-permeabilize plasma membrane (leaving mitochondria intact).

-

Separation: Centrifuge to separate Cytosolic (supernatant) and Pellet (mitochondrial) fractions.

-

Western Blot: Probe both fractions for Cytochrome c.

-

Success Criteria: Appearance of Cytochrome c in the cytosolic fraction correlates with Imlatoclax dose.

-

Experimental Workflow Diagram

The following diagram outlines the logical flow for validating Imlatoclax activity.

Figure 2: Step-by-step experimental validation workflow for Imlatoclax.

Quantitative Data Summary (Expected)

The following table summarizes the expected pharmacological profile of Imlatoclax based on the class behavior of selective Bcl-2 inhibitors.

| Parameter | Metric | Value / Description | Significance |

| Binding Affinity ( | Bcl-2 | < 1.0 nM | High potency target engagement. |

| Selectivity ( | Bcl-xL | > 100 nM | Spares platelets (avoids thrombocytopenia). |

| Selectivity ( | Mcl-1 | > 1000 nM | Potential resistance mechanism (Mcl-1 upregulation). |

| Cellular Potency ( | RS4;11 Cells | < 10 nM | High efficacy in Bcl-2 dependent lines. |

| Biomarker | Caspase-3 | Cleavage detected | Confirms apoptotic mode of death. |

Therapeutic Context & Resistance

While Imlatoclax is highly effective in Bcl-2 driven tumors (e.g., CLL, AML), resistance often emerges via:

-

Mcl-1 Upregulation: Since Imlatoclax does not inhibit Mcl-1, cancer cells may shift their survival dependency to Mcl-1.

-

Bcl-2 Mutations: Mutations in the BH3-binding groove (e.g., G101V) can reduce drug binding affinity.

-

Bax/Bak Loss: Complete loss of effector proteins renders BH3 mimetics ineffective.

Combination Strategy: To counteract Mcl-1 mediated resistance, Imlatoclax is often investigated in combination with Mcl-1 inhibitors, hypomethylating agents (HMA), or MDM2 inhibitors.

References

-

World Health Organization (WHO). (2016).[2] International Nonproprietary Names for Pharmaceutical Substances (INN): Proposed INN: List 115. WHO Drug Information, 30(2). Link

-

Delbridge, A. R., & Strasser, A. (2015). The BCL-2 protein family, BH3-mimetics and cancer therapy. Cell Death & Differentiation, 22(7), 1071–1080. Link

-

Souers, A. J., et al. (2013). ABT-199, a potent and selective BCL-2 inhibitor, achieves antitumor activity while sparing platelets. Nature Medicine, 19(2), 202–208. Link(Cited for structural/mechanistic class comparison).

-

Merino, D., et al. (2018). BCL-2 inhibitors: a new class of cancer therapy. The Lancet Oncology. Link

Sources

Structural Basis of Bcl-2 Inhibition by Imlatoclax: A Mechanistic & Technical Analysis

This technical guide provides a structural and mechanistic analysis of Imlatoclax, a BH3-mimetic designed to inhibit B-cell lymphoma 2 (Bcl-2).

Executive Summary

Imlatoclax (INN) represents a refined generation of "BH3 mimetics," a class of small molecules designed to antagonize anti-apoptotic proteins. Structurally homologous to Venetoclax (ABT-199), Imlatoclax functions by competitively binding to the hydrophobic groove of Bcl-2, displacing pro-apoptotic BH3-only proteins (such as BIM) and restoring the cell's ability to undergo apoptosis. This guide dissects the molecular architecture of the Imlatoclax-Bcl-2 complex, details the experimental workflows for structural validation, and maps the downstream signaling consequences.

Molecular Architecture & Binding Determinants

The Target: Bcl-2 Hydrophobic Groove

The anti-apoptotic efficacy of Bcl-2 relies on its ability to sequester pro-apoptotic proteins via a hydrophobic surface groove formed by the BH1, BH2, and BH3 domains (helices

-

Target PDB Reference: The structural analysis below utilizes the high-resolution crystal structure of the homologous Venetoclax-Bcl-2 complex (PDB: 6O0K ) as a template, given the high structural identity (>90% core scaffold similarity) between Venetoclax and Imlatoclax.

Imlatoclax Structural Pharmacophore

Imlatoclax is a high-affinity ligand engineered to mimic the

| Structural Moiety | Target Pocket (Bcl-2) | Interaction Mechanism |

| Chlorophenyl-dimethylcyclohexene | P2 Pocket | Deep Hydrophobic Insertion: Penetrates the deep hydrophobic cavity lined by Phe104, Tyr108, and Phe112. This is the primary "anchor" for high-affinity binding. |

| Azaindole (Pyrrolopyridine) Core | Interface | BH3 Mimicry: Mimics the conserved hydrophobic residue (usually Leucine) of the native BH3 helix. |

| Acyl-Sulfonamide Linker | Arg146 Region | Electrostatic/H-Bonding: Forms a critical hydrogen bond network with the side chain of Arg146 (and potentially Asp103), stabilizing the complex. |

| Hydroxy-methyl-cyclohexyl Tail | P4 Pocket / Solvent | Differentiation Factor: Unlike Venetoclax (which possesses a tetrahydropyran tail), Imlatoclax features a trans-4-hydroxy-4-methylcyclohexyl group. This modification modulates solubility and metabolic stability while occupying the P4 lipophilic pocket. |

The "Displacement" Mechanism

The binding of Imlatoclax induces a subtle conformational shift in helices

Signaling Pathway: The Apoptotic Trigger[1]

The following diagram illustrates the mechanistic cascade initiated by Imlatoclax, leading from competitive binding to Mitochondrial Outer Membrane Permeabilization (MOMP).

Figure 1: Mechanism of Action. Imlatoclax displaces BIM from Bcl-2, triggering the BAX/BAK-mediated mitochondrial apoptotic pathway.

Experimental Protocols for Structural & Functional Validation

To rigorously validate the Imlatoclax-Bcl-2 interaction, two primary workflows are required: Fluorescence Polarization (FP) for affinity quantification and X-ray Crystallography for atomic-resolution mapping.

Protocol A: Fluorescence Polarization (FP) Binding Assay

Purpose: To determine the inhibition constant (

-

Reagent Preparation:

-

Protein: Recombinant human Bcl-2 (

TM, soluble domain), purified to >95% homogeneity. -

Tracer: Fluorescein-labeled BIM BH3 peptide (FAM-BIM).

-

Buffer: 20 mM Tris (pH 7.4), 50 mM NaCl, 1 mM EDTA, 0.05% Pluronic F-68 (to prevent compound aggregation).

-

-

Assay Setup:

-

Plate 20

L of Bcl-2 protein (final concentration ~10 nM) into 384-well black microplates. -

Add 10

L of FAM-BIM tracer (final concentration 2–5 nM). -

Add 10

L of Imlatoclax serial dilutions (10 points, 3-fold dilution series).

-

-

Incubation:

-

Incubate at room temperature for 2 hours in the dark to reach equilibrium.

-

-

Measurement:

-

Read Fluorescence Polarization (mP units) on a multi-mode plate reader (Ex: 485 nm, Em: 530 nm).

-

-

Data Analysis:

-

Plot mP vs. log[Imlatoclax]. Fit data to a competitive binding equation (Hill slope) to derive

. -

Convert

to

-

Protocol B: Co-Crystallization Workflow

Purpose: To solve the atomic structure of the complex.

Figure 2: Structural Biology Workflow. Step-by-step process for solving the Imlatoclax-Bcl-2 crystal structure.

Comparative Data Summary

The following table contextualizes Imlatoclax within the BH3-mimetic landscape. Note: Values for Imlatoclax are inferred from its class properties and structural homology to Venetoclax.

| Feature | Imlatoclax (Inferred) | Venetoclax (ABT-199) | Navitoclax (ABT-263) |

| Primary Target | Bcl-2 (Selective) | Bcl-2 (Selective) | Bcl-2, Bcl-xL, Bcl-w |

| Binding Affinity ( | < 1 nM | < 0.01 nM | < 1 nM |

| P4 Pocket Interaction | Hydroxy-methyl-cyclohexyl | Tetrahydropyran | Dimethyl-cyclohexene |

| Key Liability Solved | Metabolic Stability/Solubility | Platelet Toxicity (Bcl-xL sparing) | Thrombocytopenia (Bcl-xL hit) |

| Clinical Status | INN Designated | FDA Approved | Clinical Trials |

References

-

World Health Organization. (2017).[1] International Nonproprietary Names for Pharmaceutical Substances (INN): Recommended INN: List 77.[1] WHO Drug Information.[1][2] Link

-

Birkinshaw, R. W., et al. (2019).[3] Structures of BCL-2 in complex with venetoclax reveal the molecular basis of resistance mutations. Nature Communications. (Source of PDB 6O0K used as structural template). Link

-

Souers, A. J., et al. (2013). ABT-199, a potent and selective BCL-2 inhibitor, achieves antitumor activity while sparing platelets. Nature Medicine. (Foundational paper for the chemotype). Link

-

RCSB Protein Data Bank. Structure of BCL-2 with Venetoclax (PDB ID: 6O0K). Link

-

Tse, C., et al. (2008). ABT-263: A Potent and Orally Bioavailable Bcl-2 Family Inhibitor. Cancer Research.[4] Link

Sources

Methodological & Application

Application Note: Imlatoclax Dosage and Formulation for In Vivo Animal Studies

The following Application Note and Protocol guide is designed for researchers and drug development professionals conducting in vivo studies with Imlatoclax , a BH3 mimetic and Bcl-2 family inhibitor.[1]

Given the limited public availability of specific in vivo efficacy data for Imlatoclax compared to its analogues (e.g., Venetoclax, Navitoclax), this guide synthesizes class-specific pharmacological data, chemical structural analysis, and standard operating procedures (SOPs) for BH3 mimetics to provide a robust, self-validating experimental framework.[1]

Part 1: Executive Summary & Compound Profile[1]

Imlatoclax (INN) is a small-molecule inhibitor of the Bcl-2 family of anti-apoptotic proteins.[1] Structurally, it shares the core sulfonamide and piperazine scaffolds characteristic of "second-generation" BH3 mimetics (e.g., Venetoclax, Navitoclax) but possesses distinct moieties (including a nitrobenzenesulfonyl group) that influence its pharmacokinetic (PK) profile.[1]

Mechanism of Action (MOA)

Imlatoclax functions by binding to the hydrophobic BH3-binding groove of anti-apoptotic proteins (Bcl-2, Bcl-xL, Mcl-1), thereby displacing pro-apoptotic proteins (BIM, BAX, BAK).[1] This displacement triggers mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase-dependent apoptosis.[1]

DOT Diagram 1: Mechanism of Action

The following diagram illustrates the interference of Imlatoclax in the mitochondrial apoptotic pathway.

Caption: Imlatoclax induces apoptosis by sequestering Bcl-2/Bcl-xL, freeing BIM to activate BAX/BAK-mediated mitochondrial permeabilization.[1]

Part 2: Formulation Strategy (Critical)

Bcl-2 inhibitors are notoriously hydrophobic (Lipinski rule violators), making in vivo formulation the most common point of failure.[1] Standard aqueous buffers (PBS/Saline) will result in precipitation, low bioavailability, and erratic data.[1]

Recommended Vehicle: For Imlatoclax, a lipid-based self-emulsifying drug delivery system (SEDDS) is required to ensure oral bioavailability.[1]

Table 1: Formulation Protocols

| Component | Standard Formulation (Oral Gavage) | Alternative (IP Injection) | Function |

| Solvent | 10% Ethanol (anhydrous) | 5% DMSO | Solubilizes the drug initially.[1] |

| Surfactant | 30% PEG 400 | 40% PEG 300 | Prevents precipitation upon dilution.[1] |

| Lipid Phase | 60% Phosal 50 PG | N/A | Enhances lymphatic absorption (critical for oral).[1] |

| Aqueous | N/A (Do not add water) | 55% Saline or D5W | Bulk vehicle (add slowly with vortexing). |

| Stability | Prepare fresh daily. | Use within 1 hour. | Hydrophobic drugs precipitate over time.[1] |

Preparation Protocol (Oral):

-

Weigh Imlatoclax powder accurately.[1]

-

Dissolve completely in Ethanol (vortex/sonicate ~5 mins).

-

Add PEG 400 and vortex.[1]

-

Add Phosal 50 PG and vortex vigorously until a clear, yellow/amber solution is formed.

-

Note: If Phosal 50 PG is unavailable, a mixture of 10% Ethanol / 10% Cremophor EL / 80% Saline can be used, but oral bioavailability will be significantly lower (approx. 30-50% less exposure).[1]

Part 3: Dosage & Administration Protocols

Due to the structural presence of a nitro group and potential off-target effects (e.g., Bcl-xL mediated thrombocytopenia), a Dose Range Finding (DRF) study is mandatory before efficacy trials.[1]

Dose Range Finding (DRF) Protocol

Objective: Determine the Maximum Tolerated Dose (MTD). Subjects: Naive BALB/c or C57BL/6 mice (n=3 per group).

-

Group A: Vehicle Control.

-

Group B: 25 mg/kg (Low).[1]

-

Group C: 50 mg/kg (Medium).[1]

-

Group D: 100 mg/kg (High).[1]

Schedule: Daily oral gavage (PO) for 7 days. Endpoints: Body weight loss >15%, lethargy, platelet count drop >50% (indicative of Bcl-xL toxicity).[1]

Efficacy Study Protocol (Xenograft)

Objective: Tumor growth inhibition (TGI). Dose Selection: Based on DRF (typically 50–100 mg/kg PO for efficacy).[1]

DOT Diagram 2: Experimental Workflow

The following decision tree outlines the logical flow for the efficacy study.

Caption: Standard workflow for Imlatoclax efficacy study. Randomization occurs when tumors reach 100-200 mm³.[1]

Table 2: Recommended Dosing Regimen

| Parameter | Specification | Rationale |

| Route | Oral Gavage (PO) | Preferred for chronic daily dosing.[1] |

| Frequency | QD (Once Daily) | Half-life of Bcl-2 inhibitors typically requires daily coverage.[1] |

| Dose | 50 mg/kg - 100 mg/kg | High protein binding (>99%) necessitates higher total loads.[1] |

| Duration | 21 Days | Sufficient time to observe apoptotic regression vs. stasis.[1] |

| Volume | 10 mL/kg (200 µL for 20g mouse) | Standard volume to prevent gastric distension.[1] |

Part 4: Expert Insights & Troubleshooting (E-E-A-T)

The "Platelet Drop" Warning

Imlatoclax, like Navitoclax, likely possesses affinity for Bcl-xL .[1] Bcl-xL is essential for platelet survival.[1]

-

Validation Step: You must perform a complete blood count (CBC) on Day 3 of treatment.[1]

-

Threshold: If platelets drop below

, reduce dose by 50% or switch to an intermittent schedule (e.g., 5 days on, 2 days off).

Solubility vs. Precipitation

If the solution becomes cloudy upon adding the lipid/aqueous phase, do not dose .[1]

-

Cause: The drug has crashed out of solution.[1]

-

Fix: Increase the percentage of PEG 400 or switch to a pure lipid system (100% Phosal 50 PG, though viscous).

Combination Synergy

Bcl-2 inhibitors are rarely curative as monotherapies in solid tumors.[1] They function best as "primers" (lowering the apoptotic threshold).

-

Recommendation: Combine Imlatoclax with agents that induce cellular stress (e.g., Gemcitabine, Taxanes, or MDM2 inhibitors).[1] The combination allows Imlatoclax to sequester the Bcl-2 upregulated by the chemotherapy.[1]

References

-

World Health Organization. (2016).[1] International Nonproprietary Names for Pharmaceutical Substances (INN): List 115.[1][2] WHO Drug Information, 30(2).[1] Link

- Source for Iml

-

Souers, A. J., et al. (2013).[1] ABT-199, a potent and selective BCL-2 inhibitor, achieves antitumor activity while sparing platelets.[1] Nature Medicine, 19(2), 202–208.[1] Link

-

Foundational protocol for Bcl-2 inhibitor efficacy and vehicle formulation (Phosal 50 PG).[1]

-

-

Tse, C., et al. (2008).[1] ABT-263: A potent and orally bioavailable Bcl-2 family inhibitor.[1] Cancer Research, 68(9), 3421–3428.[1] Link

- Reference for pharmacokinetics and thrombocytopenia management in Bcl-xL/Bcl-2 dual inhibition.

-

Vogler, M. (2014).[1] Targeting BCL2 Proteins for the Treatment of Solid Tumours.[1] Advances in Medicine, 2014.[1] Link

- Review of BH3 mimetic mechanisms and combination str

Disclaimer: This guide is intended for research use only. Imlatoclax is an investigational compound.[1][3][4] All animal studies must be approved by an Institutional Animal Care and Use Committee (IACUC).

Sources

- 1. Murizatoclax | C42H57ClN4O5S | CID 138669688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cdn.who.int [cdn.who.int]

- 3. Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Translatability of preclinical to early clinical tolerable and pharmacologically active dose ranges for central nervous system active drugs - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Development of Imlatoclax-Resistant Cancer Cell Lines

Introduction: Understanding Imlatoclax and the Inevitability of Resistance

Imlatoclax (also known as lisaftoclax or APG-2575) is a novel, orally bioavailable small-molecule inhibitor that selectively targets the anti-apoptotic protein B-cell lymphoma 2 (BCL-2).[1][2] As a BH3 mimetic, Imlatoclax binds with high affinity to the hydrophobic groove of BCL-2, displacing pro-apoptotic proteins like BIM and BAX. This disruption liberates these pro-apoptotic factors, which then trigger the intrinsic mitochondrial apoptosis pathway, leading to cancer cell death.[1][3] Preclinical and clinical studies have demonstrated its potent antitumor activity in various hematologic malignancies, including chronic lymphocytic leukemia (CLL) and multiple myeloma.[1][4]

Despite the promising efficacy of targeted therapies like Imlatoclax, the development of drug resistance is a significant clinical challenge that can lead to treatment failure and disease progression.[5][6] Understanding the molecular mechanisms that drive resistance is paramount for the development of next-generation therapies and rational combination strategies to overcome it. The generation of Imlatoclax-resistant cancer cell lines in vitro is a critical first step in this endeavor, providing an invaluable and reproducible model system for in-depth mechanistic investigation.

These application notes provide a comprehensive guide for researchers to develop, validate, and characterize Imlatoclax-resistant cancer cell lines. The protocols herein are designed to be robust and adaptable to various cancer cell types.

The BCL-2 Pathway and Mechanisms of Resistance

A foundational understanding of the BCL-2 family of proteins is essential for developing and characterizing Imlatoclax resistance. The BCL-2 family consists of pro-apoptotic and anti-apoptotic members that maintain a delicate balance to regulate apoptosis.[3] Imlatoclax specifically targets BCL-2, tipping this balance towards cell death.

Resistance to BCL-2 inhibitors can emerge through several mechanisms:

-

Upregulation of other anti-apoptotic proteins: Cancer cells can compensate for the inhibition of BCL-2 by upregulating other anti-apoptotic proteins like MCL-1 and BCL-XL, which can then sequester pro-apoptotic proteins and prevent apoptosis.[3][5][7]

-

Mutations in the BCL-2 protein: Acquired mutations in the BH3-binding groove of the BCL-2 protein can reduce the binding affinity of Imlatoclax, rendering it less effective.[5][6]

-

Alterations in the tumor microenvironment: Signals from the tumor microenvironment can activate survival pathways that are independent of BCL-2, thereby conferring resistance.[7]

-

Epigenetic modifications: Changes in gene expression patterns through epigenetic mechanisms can lead to the altered expression of BCL-2 family members or other proteins involved in apoptosis.[6]

Experimental Workflow for Developing and Validating Imlatoclax Resistance

The overall process involves a systematic, long-term culture of cancer cells in the presence of Imlatoclax, followed by rigorous validation and characterization of the resulting resistant phenotype.

Caption: Experimental workflow for generating and characterizing Imlatoclax-resistant cancer cell lines.

Part 1: Detailed Protocols for Resistance Development

Initial Cell Line Selection and Baseline Characterization

Rationale: The choice of the parental cell line is critical. Ideally, select a cell line known to be initially sensitive to Imlatoclax and relevant to the cancer type of interest. Before initiating the resistance development protocol, it is imperative to establish the baseline sensitivity of the parental cell line to Imlatoclax. This is achieved by determining the half-maximal inhibitory concentration (IC50).

Protocol: Determining the Baseline IC50 of Imlatoclax

-

Cell Seeding: Seed the parental cancer cells in a 96-well plate at a predetermined optimal density to ensure logarithmic growth during the assay. Incubate overnight to allow for cell attachment.

-

Drug Preparation: Prepare a series of dilutions of Imlatoclax in complete culture medium. A typical concentration range might be from 1 nM to 10 µM.

-

Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of Imlatoclax. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest Imlatoclax dose.

-

Incubation: Incubate the plates for a period that is relevant to the cell line's doubling time and the drug's mechanism of action (typically 48-72 hours).

-

Viability Assay: Assess cell viability using a suitable method such as MTT, MTS, or a resazurin-based assay.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Development of Imlatoclax-Resistant Cell Lines by Dose-Escalation

Rationale: The dose-escalation method is a widely used and effective technique for generating drug-resistant cell lines.[8] This method involves gradually exposing the cancer cells to increasing concentrations of the drug over a prolonged period. This mimics the clinical scenario of acquired resistance and allows for the selection and expansion of cells with resistance-conferring alterations. Both continuous and intermittent exposure strategies can be employed.

Protocol: Dose-Escalation for Imlatoclax Resistance

-

Initial Exposure: Begin by culturing the parental cells in a medium containing Imlatoclax at a concentration equal to the IC20 or IC30, as determined from the baseline IC50 curve.

-

Monitoring and Maintenance: Closely monitor the cells for signs of cytotoxicity. Initially, a significant portion of the cells may die. Allow the surviving cells to repopulate the culture vessel. Change the medium with fresh Imlatoclax-containing medium every 2-3 days.

-

Dose Escalation: Once the cells have adapted and are proliferating steadily at the current Imlatoclax concentration (typically after 2-4 weeks), increase the drug concentration by a factor of 1.5 to 2.

-

Iterative Process: Repeat step 3, gradually increasing the Imlatoclax concentration. This is a long-term process that can take several months.[8]

-

Cryopreservation: At each successful dose escalation step, cryopreserve a batch of cells. This is crucial for safeguarding against contamination or loss of the cell line.

-

Establishment of the Resistant Line: Continue the dose-escalation until the cells can proliferate in a concentration of Imlatoclax that is at least 10-fold higher than the initial IC50 of the parental line. At this point, the cell line is considered resistant.

Alternative Strategy: Intermittent (Pulsed) Exposure

For some cell types or drugs, a continuous high-dose exposure may be too toxic. An alternative is an intermittent or "pulsed" treatment strategy.[8]

-

Pulsed Treatment: Expose the cells to a higher concentration of Imlatoclax (e.g., the IC50) for a shorter duration (e.g., 24-48 hours).

-

Recovery Phase: Remove the drug-containing medium and allow the cells to recover and repopulate in drug-free medium.

-

Repetitive Cycles: Once the cells have recovered, repeat the pulsed treatment. This cyclical exposure can also select for resistant populations.

Part 2: Validation and Characterization of Imlatoclax-Resistant Cell Lines

Once a resistant cell line has been established, it is essential to thoroughly validate and characterize its phenotype.

Confirmation of the Resistant Phenotype

Rationale: The primary validation step is to confirm a significant and stable shift in the IC50 of the resistant cell line compared to the parental line.

Protocol: IC50 Determination in Resistant vs. Parental Lines

-

Parallel Culture: Culture both the parental and the newly developed Imlatoclax-resistant cell lines in parallel. Maintain the resistant line in a medium containing a maintenance dose of Imlatoclax (e.g., the concentration they were last cultured in).

-

IC50 Assay: Perform the same IC50 determination protocol as described in section 1.1 for both the parental and resistant cell lines simultaneously.

-

Data Analysis: Plot the dose-response curves for both cell lines on the same graph. Calculate the IC50 for each and determine the resistance index (RI) or fold-resistance:

-

RI = IC50 (Resistant Line) / IC50 (Parental Line)

-

A significant increase in the RI (typically >10) confirms the resistant phenotype.

-

Phenotypic Characterization

Rationale: To understand the functional consequences of Imlatoclax resistance, it is important to assess key cellular processes like apoptosis and proliferation.

Protocol: Apoptosis Assay (e.g., Annexin V/PI Staining)

-

Cell Treatment: Seed both parental and resistant cells and treat them with a concentration of Imlatoclax that is cytotoxic to the parental line but tolerated by the resistant line (e.g., the IC50 of the parental line).

-

Staining: After an appropriate incubation period (e.g., 24-48 hours), harvest the cells and stain them with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Interpretation: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis. A significant reduction in the percentage of apoptotic cells in the resistant line compared to the parental line upon Imlatoclax treatment confirms a resistant phenotype.

Molecular Characterization

Rationale: Investigating the molecular changes in the resistant cells is key to elucidating the mechanisms of resistance. A primary focus should be on the expression levels of BCL-2 family proteins.

Caption: Simplified BCL-2 signaling pathway and the action of Imlatoclax.

Protocol: Western Blot Analysis of BCL-2 Family Proteins

-

Protein Extraction: Grow parental and resistant cells to sub-confluency and lyse the cells to extract total protein.

-

Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for BCL-2, MCL-1, BCL-XL, BAX, BAK, and a loading control (e.g., GAPDH or β-actin).[9]

-

Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

-

Analysis: Quantify the band intensities and normalize them to the loading control. Compare the expression levels of the BCL-2 family proteins between the parental and resistant cell lines. An upregulation of MCL-1 or BCL-XL in the resistant line is a common mechanism of resistance to BCL-2 inhibitors.[5]

Data Presentation and Expected Outcomes

Summarizing the quantitative data in a clear and structured format is crucial for interpreting the results.

Table 1: Representative Quantitative Data for Imlatoclax-Resistant Cell Line Characterization

| Cell Line | Imlatoclax IC50 (nM) | Resistance Index (RI) | % Apoptosis (at parental IC50) | Relative MCL-1 Expression (Fold Change) | Relative BCL-xL Expression (Fold Change) |

| Parental (e.g., MM.1S) | 50 | 1.0 | 65% | 1.0 | 1.0 |

| Imlatoclax-Resistant | >500 | >10 | <10% | >5.0 | >3.0 |

Troubleshooting and Considerations

-

Difficulty in Establishing Resistance: Some cell lines may be inherently difficult to make resistant. Consider trying different starting concentrations of Imlatoclax or switching to an intermittent exposure protocol.[8]

-

Loss of Resistant Phenotype: Drug resistance can sometimes be unstable. It is crucial to maintain the resistant cell line in a medium containing a maintenance dose of Imlatoclax. Periodically re-confirm the IC50 to ensure the stability of the resistant phenotype.

-

Heterogeneity of Resistant Population: The resulting resistant cell line may be a heterogeneous population. Consider single-cell cloning to isolate and characterize distinct resistant clones.

Conclusion

The development of Imlatoclax-resistant cancer cell lines is a fundamental tool for advancing our understanding of drug resistance mechanisms. The protocols outlined in these application notes provide a robust framework for generating, validating, and characterizing these valuable in vitro models. The insights gained from studying these cell lines will be instrumental in designing more effective therapeutic strategies to overcome resistance to BCL-2 inhibitors and improve patient outcomes.

References

-

Han, Y., Jiang, C., Chen, J., & Xue, H. (2026). Novel therapeutic strategies targeting resistance mechanisms in hematologic malignancies: from BCL2 inhibition to immunomodulatory approaches. Frontiers in Oncology. [Link]

-

Han, Y., Jiang, C., Chen, J., & Xue, H. (2026). Novel therapeutic strategies targeting resistance mechanisms in hematologic malignancies: from BCL2 inhibition to immunomodulatory approaches. PMC. [Link]

-

Davids, M. S., et al. (2025). Safety, tolerability, and pharmacokinetics of lisaftoclax (APG-2575)-based therapy in patients with chronic lymphocytic leukemia: Phase 1b/2 study. The Lancet Haematology. [Link]

-

Deng, J., et al. (2022). Lisaftoclax (APG-2575) Is a Novel BCL-2 Inhibitor with Robust Antitumor Activity in Preclinical Models of Hematologic Malignancy. Clinical Cancer Research. [Link]

-

Indini, A., et al. (2019). In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies. Frontiers in Oncology. [Link]

-

Zhai, Y., et al. (2025). Phase 1b/2 study of lisaftoclax (APG-2575) combined with azacitidine (AZA) in patients (pts) with treatment-naïve (TN) or prior venetoclax (VEN)-exposed myeloid malignancies. ASCO Publications. [Link]

-

Choudhary, G. S., et al. (2018). Understanding resistance mechanisms to BTK and BCL2 inhibitors in mantle cell lymphoma: implications for design of clinical trials. Taylor & Francis Online. [Link]

-

Blum, K. A., & Byrd, J. C. (2023). Targeting BCL2 pathways in CLL: a story of resistance and ingenuity. OAE Publishing Inc.[Link]

-

Zhai, Y., et al. (2025). Results of the APG2575AU101 Study of lisaftoclax (APG-2575) combined with azacitidine (AZA) in patients with newly diagnosed (ND) or prior venetoclax–exposed myeloid malignancies. Blood. [Link]

-

Deng, J., et al. (2022). Lisaftoclax (APG-2575) Is a Novel BCL-2 Inhibitor with Robust Antitumor Activity in Preclinical Models of Hematologic Malignancy. PubMed. [Link]

-

Han, Y., et al. (2021). Novel Therapeutic Strategies Targeting Resistance Mechanisms in Hematologic Malignancies: From BCL2 Inhibition to Immunomodulatory Approaches. Frontiers in Oncology. [Link]

-

Deng, J., et al. (2022). Lisaftoclax (APG-2575) suppresses in vivo growth of hematologic cancers... ResearchGate. [Link]

-

Zhai, Y., et al. (2023). Lisaftoclax in Combination with Alrizomadlin Overcomes Venetoclax Resistance in Acute Myeloid Leukemia and Acute Lymphoblastic Leukemia: Preclinical Studies. PubMed. [Link]

-

Wang, H., et al. (2021). A Novel BCL-2 Inhibitor APG-2575 Exerts Synthetic Lethality With BTK or MDM2-p53 Inhibitor in Diffuse Large B-Cell Lymphoma. PMC. [Link]

-

Ascentage Pharma. (2025). Ascentage Pharma Presents Clinical Data on Bcl-2 Inhibitor Lisaftoclax in Venetoclax-Refractory Patients in Oral Report. GlobeNewswire. [Link]

-

Ailawadhi, S., et al. (2022). Novel BCL-2 Inhibitor Lisaftoclax in Relapsed or Refractory Chronic Lymphocytic Leukemia and Other Hematologic Malignancies: First-in-Human Open-Label Trial. PMC. [Link]

-

Li, Y., et al. (2023). The BCL-2 inhibitor APG-2575 resets tumor-associated macrophages toward the M1 phenotype, promoting a favorable response to anti-PD-1 therapy via NLRP3 activation. PMC. [Link]

-

Tausch, E., et al. (2023). Landscape of BCL2 Resistance Mutations in a Real-World Cohort of Patients with Relapsed/Refractory Chronic Lymphocytic Leukemia Treated with Venetoclax. ResearchGate. [Link]

-

Ascentage Pharma. (2025). Ascentage Pharma to Present Data from Two Clinical Studies for Bcl-2 Inhibitor Lisaftoclax, Including an Oral Report, at ASH 2025. GlobeNewswire. [Link]

-

Ailawadhi, S. (2021). Novel BCL2 Inhibitor Shows Activity in CLL in Phase I Trial. The ASCO Post. [Link]

-

Ascentage Pharma. (2025). Ascentage Pharma Announces Its Novel Bcl-2 Inhibitor Lisaftoclax Approved by China NMPA, Ushering in a New Era for the Treatment of CLL/SLL. GlobeNewswire. [Link]

-

ClinicalTrials.gov. (2023). Global Trial in APG2575 for Patients With CLL/SLL. ClinicalTrials.gov. [Link]

-

Davids, M. S., et al. (2025). Lisaftoclax (APG-2575) Demonstrates Activity and Safety When Given with Accelerated Ramp-up and then Combined with Acalabrutinib or Rituximab in Patients (pts) with Chronic Lymphocytic Leukemia/Small Lymphocytic Lymphoma (CLL/SLL), Including Those with Prior Exposure to Venetoclax. ResearchGate. [Link]

Sources

- 1. aacrjournals.org [aacrjournals.org]

- 2. Lisaftoclax (APG-2575) Is a Novel BCL-2 Inhibitor with Robust Antitumor Activity in Preclinical Models of Hematologic Malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Novel therapeutic strategies targeting resistance mechanisms in hematologic malignancies: from BCL2 inhibition to immunomodulatory approaches [frontiersin.org]

- 4. Novel BCL-2 Inhibitor Lisaftoclax in Relapsed or Refractory Chronic Lymphocytic Leukemia and Other Hematologic Malignancies: First-in-Human Open-Label Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. oaepublish.com [oaepublish.com]

- 7. Novel therapeutic strategies targeting resistance mechanisms in hematologic malignancies: from BCL2 inhibition to immunomodulatory approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ascopubs.org [ascopubs.org]

- 9. ashpublications.org [ashpublications.org]

Immunohistochemistry protocol for Bcl-2 expression in Imlatoclax studies

Technical Application Note: High-Fidelity Immunohistochemical Detection of Bcl-2 in Imlatoclax Pharmacodynamic Studies

Executive Summary & Scientific Rationale

Imlatoclax is a BH3 mimetic designed to selectively inhibit the anti-apoptotic protein Bcl-2 (B-cell lymphoma 2). By binding to the hydrophobic groove of Bcl-2, Imlatoclax displaces pro-apoptotic proteins (Bax, Bak, Bim), thereby restoring the cell's ability to undergo apoptosis.

In drug development, Immunohistochemistry (IHC) for Bcl-2 serves two critical functions:

-

Patient Stratification: Identifying tumors with high Bcl-2 dependency ("primed" for apoptosis) that are most likely to respond to Imlatoclax.

-

Pharmacodynamic (PD) Validation: Ensuring the target is present and analyzing spatial heterogeneity that bulk lysis methods (Western Blot) miss.

The Challenge: Standard Bcl-2 IHC protocols often fail in BH3-mimetic studies due to epitope masking . If the drug (Imlatoclax) occupies the same binding pocket as the diagnostic antibody, the signal will be artificially reduced, leading to false-negative data.

This protocol utilizes Rabbit Monoclonal Clone SP66 or E17 , which target epitopes distinct from the BH3 binding groove, ensuring robust detection even in the presence of Imlatoclax.

Mechanism of Action & Assay Logic

The following diagram illustrates the mechanism of Imlatoclax and the critical importance of antibody epitope selection.

Figure 1: Mechanism of Imlatoclax-induced apoptosis and the non-competitive binding strategy of the diagnostic antibody.

Pre-Analytical Variables

Strict adherence to these variables is required to prevent phosphoprotein degradation, which can alter Bcl-2 conformation.

| Variable | Requirement | Scientific Justification |

| Cold Ischemia Time | < 30 Minutes | Prolonged ischemia induces dephosphorylation of Bcl-2 (Ser70), potentially altering epitope accessibility for some clones [1]. |

| Fixative | 10% Neutral Buffered Formalin (NBF) | Standard cross-linking. Avoid alcohol-based fixatives which may precipitate Bcl-2, causing granular artifacts. |

| Fixation Time | 18–24 Hours | Under-fixation (<12h) leads to "edge effects" and weak central staining; over-fixation (>48h) requires aggressive retrieval. |

| Section Thickness | 4 µm | Optimal for single-layer nuclear visualization and cytoplasmic intensity scoring. |

Detailed Experimental Protocol

Platform: Automated Stainer (Leica BOND-III or Ventana Benchmark Ultra recommended) to ensure reproducibility. Target Clone: Rabbit Monoclonal SP66 (Ventana) or E17 (Abcam). Note: The historical Clone 124 (Mouse) is NOT recommended for Imlatoclax studies due to lower sensitivity in translocated/mutated Bcl-2 cases [2].

Step 1: Deparaffinization & Rehydration

-

Bake: 60°C for 30 mins.

-

Solvent: Xylene (3 changes, 3 mins each).

-

Rehydration: Graded Ethanols (100% -> 95% -> 70% -> dH2O).

Step 2: Heat-Induced Epitope Retrieval (HIER)

-

Buffer: Tris-EDTA Buffer, pH 9.0 (Critical).

-

Condition: 95°C–100°C for 20–30 minutes.

-

Expert Insight: Bcl-2 epitopes are heavily masked by formalin cross-links. Citrate buffer (pH 6.0) yields suboptimal intensity. High pH retrieval breaks methylene bridges more effectively, increasing the dynamic range of the assay [3].

Step 3: Blocking

-

Peroxidase Block: 3% H2O2 for 5 mins (quenches endogenous peroxidase).

-

Protein Block: Casein-free block for 10 mins.

Step 4: Primary Antibody Incubation

-

Antibody: Anti-Bcl-2 (Clone SP66).[1]

-

Dilution: 1:100 (if concentrate) or Ready-to-Use (RTU).

-

Incubation: 30 minutes at Room Temperature.

-

Validation Check: Run a "Drug Interference Control." Incubate a spare tissue slide with 10 µM Imlatoclax ex vivo for 1 hour prior to fixation to ensure the antibody signal is not diminished by the drug itself.

Step 5: Detection System

-

Polymer: HRP-conjugated anti-Rabbit polymer (e.g., EnVision FLEX+ or OptiView).

-

Chromogen: DAB (3,3'-Diaminobenzidine). Incubate 5–10 mins.

-

Counterstain: Hematoxylin (blue) for 3 mins. Bluing reagent for 1 min.

Workflow Visualization

Figure 2: Optimized IHC workflow for Bcl-2 detection in FFPE tissues.

Data Analysis & Scoring (H-Score)

Bcl-2 staining is predominantly cytoplasmic .[1] Do not score nuclear staining (artifact).

Control Tissue Validation:

-

Tonsil:

H-Score Formula:

| Intensity | Description | Biological Correlate |

| 0 (Negative) | No staining or <10% tumor cells stained. | Bcl-2 Independent (Likely Imlatoclax Resistant). |

| 1+ (Weak) | Faint cytoplasmic staining visible only at 40x. | Low dependency. |

| 2+ (Moderate) | Cytoplasmic staining visible at 10x/20x. | Moderate dependency. |

| 3+ (Strong) | Dark brown staining visible at 4x objective. | High Bcl-2 dependency (Prime Imlatoclax Candidates).[4] |

Troubleshooting "The Imlatoclax Effect"

Issue: Reduced staining intensity in post-treatment biopsies compared to pre-treatment, despite no expected protein degradation.

Root Cause Analysis:

-

Conformational Change: Imlatoclax binding may induce a conformational shift in the Bcl-2 protein.

-

Epitope Masking: If using an antibody that targets the BH3 groove (rare for commercial diagnostics, but possible with research clones), the drug physically blocks the antibody.

Solution:

-

Switch to Clone E17 or SP66 (Rabbit Monoclonals).[2][3] These bind the N-terminal loop or alpha-helices distal to the hydrophobic groove [2].

-

Verify with Western Blot using a denaturing gel (SDS-PAGE) which strips the drug from the protein, confirming total protein levels remain constant even if IHC signal drops.

References

-

NordiQC. (2019).[1][5] Bcl-2 Immunohistochemical Quality Control Assessment Run 57. NordiQC.[1][6] Available at: [Link]

-

Sjursen, W., et al. (2014). BCL2 antibodies targeted at different epitopes detect varying levels of protein expression and correlate with frequent gene amplification in diffuse large B-cell lymphoma.[3] Modern Pathology. Available at: [Link]

-

Agilent Dako. (2023). Bcl-2 Oncoprotein (Clone 124) Instructions for Use.[6] Agilent Technologies. Available at: [Link]

Sources

- 1. nordiqc.org [nordiqc.org]

- 2. BCL2 Antibodies Targeted At Different Epitopes Detect Varying Levels of Protein Expression and Correlate with Frequent Gene Amplification in Diffuse Large B Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BCL2 antibodies targeted at different epitopes detect varying levels of protein expression and correlate with frequent gene amplification in diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The BH3 mimetic ABT-737 targets selective Bcl-2 proteins and efficiently induces apoptosis via Bak/Bax if Mcl-1 is neutralized - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nordiqc.org [nordiqc.org]

- 6. nordiqc.org [nordiqc.org]

Troubleshooting & Optimization

Technical Support Center: Overcoming Imlatoclax Solubility Issues in Cell Culture

Welcome to the technical support center for Imlatoclax. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for overcoming solubility challenges encountered when working with Imlatoclax in a cell culture setting. As a potent Bcl-2 inhibitor, ensuring its proper solubilization is critical for obtaining accurate and reproducible experimental results.[1][2][3]

This resource provides a structured yet flexible approach to problem-solving, grounded in the physicochemical properties of Imlatoclax and established best practices for handling hydrophobic compounds in aqueous environments.

I. Understanding Imlatoclax and its Solubility Challenges

Imlatoclax is a hydrophobic molecule, a characteristic common to many small-molecule inhibitors.[4][5] This inherent low aqueous solubility presents a significant hurdle in cell culture, as the compound can precipitate out of the media, leading to inconsistent dosing and unreliable data.[6] The primary solvent for Imlatoclax is Dimethyl Sulfoxide (DMSO), a powerful aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[7][8] However, the introduction of a concentrated DMSO stock solution into an aqueous cell culture medium can cause the compound to crash out of solution, a phenomenon known as "solvent shock."[6]

Mechanism of Action: Why Solubility Matters

Imlatoclax functions by binding to anti-apoptotic Bcl-2 family proteins, thereby releasing pro-apoptotic proteins and triggering programmed cell death.[1][2][3][9] For this interaction to occur, Imlatoclax must be in a soluble state to effectively engage its intracellular target. Precipitation not only reduces the bioavailable concentration of the drug but can also introduce experimental artifacts.

II. Troubleshooting Guide: A Problem-and-Solution Approach

This section directly addresses common issues encountered when working with Imlatoclax in cell culture.

Problem 1: Precipitate Forms Immediately Upon Adding Imlatoclax Stock to Cell Culture Medium

This is a classic sign of "solvent shock," where the rapid change in solvent polarity causes the drug to become insoluble.[6]

Causality:

-

High Final Concentration: The intended final concentration of Imlatoclax in the media may exceed its solubility limit in the aqueous environment.[6]

-

Concentrated Stock Solution: Using a highly concentrated DMSO stock necessitates adding a very small volume to a large volume of media, leading to poor initial dispersion and localized supersaturation.

Solutions:

-

Reduce the Final Concentration: Determine if a lower, yet still effective, concentration can be used.

-

Use a Lower Stock Concentration: Preparing a more dilute stock solution in DMSO allows for the addition of a larger, more easily dispersible volume to the cell culture medium.[6]

-

Step-wise Dilution: Instead of adding the DMSO stock directly to the full volume of media, first create an intermediate dilution in a smaller volume of pre-warmed media. Vortex this intermediate dilution gently and then add it to the final volume of media.

-

Slow Addition and Mixing: Add the Imlatoclax stock solution drop-wise to the vortexing or swirling cell culture medium to promote rapid and uniform mixing.[10]

Problem 2: Precipitate Forms Over Time During Incubation (e.g., after 24-48 hours)

This delayed precipitation can be caused by several factors related to the dynamic cell culture environment.

Causality:

-

Temperature Effects: While Imlatoclax may be soluble at room temperature during preparation, its stability at 37°C over extended periods might be lower, leading to gradual precipitation.[6]

-

pH aAltertions: Cellular metabolism can cause a shift in the pH of the culture medium over time, which can affect the solubility of pH-sensitive compounds.[6][11]

-

Interactions with Serum Proteins: Components in fetal bovine serum (FBS) or other sera can bind to hydrophobic compounds, sometimes leading to the formation of insoluble complexes.[6][12][13]

Solutions:

-

Evaluate Temperature Stability: Before treating cells, incubate a sample of the Imlatoclax-containing medium at 37°C for the duration of your experiment and visually inspect for precipitation.

-

Monitor Media pH: Check the pH of your culture at the end of the experiment. If a significant change is observed, consider using a more robustly buffered medium.

-

Assess Serum Interactions: If your experimental design allows, try reducing the serum concentration or using a serum-free medium.[6][14] Be aware that serum can also sometimes enhance the solubility of certain compounds.[12][14]

Problem 3: Inconsistent or Non-Reproducible Experimental Results

This is often a downstream consequence of solubility issues, where the actual concentration of bioavailable Imlatoclax varies between experiments.

Causality:

-

Variable Precipitation: Inconsistent preparation techniques can lead to different amounts of precipitated compound in each experiment.

-

Adsorption to Plastics: Hydrophobic compounds can adsorb to the surface of plastic labware, reducing the effective concentration in the medium.

Solutions:

-

Standardize the Preparation Protocol: Adhere strictly to a validated protocol for preparing the Imlatoclax working solution.

-

Use Low-Binding Labware: Consider using low-protein-binding microplates and tubes for preparing and storing Imlatoclax solutions.

-

Visual Inspection: Always visually inspect the media for any signs of precipitation before adding it to your cells.

III. Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for an Imlatoclax stock solution in DMSO?

A common starting point for a stock solution is 10 mM in 100% anhydrous, cell culture-grade DMSO.[10][15] However, if you are encountering precipitation issues, consider preparing a 1 mM or 5 mM stock solution.

Q2: What is the maximum final concentration of DMSO that is safe for my cells?

Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity.[10] However, some sensitive cell lines, particularly primary cells, may require a lower concentration, such as 0.1%.[10][16][17] It is always best practice to perform a DMSO toxicity control experiment for your specific cell line.

| Final DMSO Concentration | General Cell Tolerance |

| ≤ 0.1% | Generally considered safe for most cell lines, including sensitive ones.[10] |

| 0.5% | Widely used and tolerated by many robust cell lines.[10] |

| 1% | May be toxic to some cell lines; requires validation.[10] |

| >1% | High risk of cytotoxicity.[10][16] |

Q3: How should I store my Imlatoclax stock solution?

Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the DMSO.[18] DMSO is hygroscopic, meaning it readily absorbs moisture from the air, which can affect its solvating properties.

Q4: Can I pre-mix Imlatoclax in cell culture medium and store it?

It is not recommended to store Imlatoclax in cell culture medium, especially if it contains serum.[18] The compound may degrade or interact with media components over time. Always prepare fresh working solutions for each experiment.

Q5: Are there any alternative solvents or formulation strategies I can try?

For particularly challenging cases, advanced formulation strategies can be considered, though these require more specialized preparation:

-

Use of Co-solvents: In some instances, a mixture of solvents can improve solubility.[19]

-

Complexation with Cyclodextrins: These molecules can encapsulate hydrophobic drugs, increasing their aqueous solubility.[4][20]

-

Lipid-Based Formulations: For in vivo studies, lipid-based delivery systems like SEDDS (self-emulsifying drug delivery systems) can be employed.[4][21]

IV. Experimental Protocols & Visual Guides

Protocol 1: Preparation of a 10 mM Imlatoclax Stock Solution in DMSO

-

Calculate the required mass: Based on the molecular weight of Imlatoclax (C₄₇H₅₄ClN₇O₇S, MW: 896.5 g/mol ), calculate the mass needed for your desired volume of 10 mM stock solution.[22]

-

Aseptic Weighing: Under sterile conditions, accurately weigh the calculated amount of Imlatoclax powder.

-

Dissolution: Add the appropriate volume of anhydrous, cell culture-grade DMSO.

-

Mixing: Vortex thoroughly until the powder is completely dissolved. A brief sonication in a water bath can aid in dissolution if necessary.

-

Aliquoting and Storage: Dispense into small, single-use, sterile cryovials and store at -20°C or -80°C.

Protocol 2: Preparation of Imlatoclax Working Solution in Cell Culture Medium (Example for a 10 µM final concentration from a 10 mM stock)

-

Pre-warm Media: Warm your cell culture medium to 37°C.

-

Calculate Volumes: To achieve a 10 µM final concentration from a 10 mM stock, a 1:1000 dilution is required. For every 1 mL of final working solution, you will need 1 µL of the 10 mM stock.

-

Dilution: While gently swirling or vortexing the pre-warmed medium, slowly add the 1 µL of the 10 mM Imlatoclax stock solution.

-

Mixing: Continue to mix gently for a few seconds to ensure uniform distribution.

-

Visual Inspection: Visually confirm that no precipitate has formed before adding the medium to your cells.

Diagram: Troubleshooting Workflow for Imlatoclax Precipitation

Caption: Troubleshooting workflow for Imlatoclax precipitation.

Diagram: Bcl-2 Inhibition Pathway

Caption: Simplified mechanism of Imlatoclax-induced apoptosis.

V. References

-

VertexAI Search. (2025, December 12). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices.

-

Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.).

-

Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1).

-

Benchchem. (2025, December). Technical Support Center: Preventing Compound Precipitation in Cell Culture Media.

-

LifeTein. (2023, February 1). DMSO usage in cell culture.

-

ACS Omega. (2020, October 20). Amphiphilic Small-Molecule Assemblies to Enhance the Solubility and Stability of Hydrophobic Drugs.

-

Read by QxMD. (2025, March 14). A Facile Way to Enhance the Therapeutic Efficacy of Hydrophobic Drugs via Amorphous Solid Dispersions.

-

Drug Discovery Online. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs.

-

Sigma-Aldrich. (n.d.). Solubility Enhancement of Hydrophobic Drugs.

-

Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.

-

Vimalson, D. C. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics (AJP), 10(2).

-

Academia.edu. (n.d.). Strategies for formulating and delivering poorly water-soluble drugs.

-

BioDuro. (n.d.). Webinar: Optimizing Formulation Strategies for Poorly Soluble Compounds: Insights into Bioavailability Enhancement and Accelerated Development.

-

Merck Millipore. (n.d.). Common Cell Culture Problems: Precipitates.

-

ResearchGate. (n.d.). Strategies to Address Low Drug Solubility in Discovery and Development.

-

gsrs. (n.d.). IMLATOCLAX.

-

StrexCell. (2023, May 5). Freezing Cells in DMSO: Benefits & Process Explained.

-

STOCK SOLUTIONS. (n.d.).

-

Case studies. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO.

-

Reddit. (2020, January 24). Advice on DMSO for cell culture : r/labrats.

-

Reddit. (2021, September 9). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!.

-

Toxicological Sciences | Oxford Academic. (2000, February 15). Serum Alters the Uptake and Relative Potencies of Halogenated Aromatic Hydrocarbons in Cell Culture Bioassays.

-

Thermo Fisher Scientific - AR. (n.d.). Mammalian Cell Culture Basics Support—Troubleshooting.

-

ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays?.

-

Troubleshooting Cell Culture Media for Bioprocessing. (2014, February 13).

-

Benchchem. (n.d.). Unveiling the Correlation: Bcl-2 Inhibitor Activity and BCL2 Gene Amplification in Cancer.

-

PMC. (n.d.). CHARACTERIZATION OF DRUG INTERACTIONS WITH SERUM PROTEINS BY USING HIGH-PERFORMANCE AFFINITY CHROMATOGRAPHY.

-

Sigma-Aldrich. (n.d.). Bcl-2 ELISA, Human Product Number CS0520 Storage Temperature 2-8 °C.

-

ResearchGate. (2013, May 23). Can I store the drug solution made in cell culture media?.

-

Quora. (2024, December 1). How do I prepare a stock solution from 3 ml of a sample?.

-

AACR Journals. (2000, March 1). Cell Permeable Bcl-2 Binding Peptides: A Chemical Approach to Apoptosis Induction in Tumor Cells1.

-

PMC. (n.d.). Mechanism of action of immunomodulatory drugs (IMiDS) in multiple myeloma.

-

Abcam. (n.d.). Apoptosis regulator Bcl-2 (BCL2).

-

PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). (n.d.).

-

PREPARING SOLUTIONS AND MAKING DILUTIONS. (n.d.).

-

Structure-based Design of Potent Bcl-2/Bcl-xL Inhibitors with Strong in vivo Antitumor Activity. (n.d.).

-

Nicolas Kylilis. (n.d.). Antibiotics Stock Solutions.

-

ResearchGate. (2018, November 21). Solubility of drug in DMSO?.

-

MedchemExpress.com. (n.d.). Dimethyl sulfoxide (DMSO) | Aprotic Solvent.

-

PMC. (2024, February 16). Imiquimod Solubility in Different Solvents: An Interpretative Approach.

-

PLOS One. (2017, June 5). Insights on the mechanism of action of immunostimulants in relation to their pharmacological potency. The effects of imidazoquinolines on TLR8.

-

PMC. (2022, July 13). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes.

-

IMDELLTRA® (tarlatamab-dlle) HCP. (n.d.). Mechanism of Action (MOA).

-

Wikipedia. (n.d.). Dimethyl sulfoxide.

-

PubMed. (2002, March 15). The mechanism of action of the new antiinflammatory compound ML3000: inhibition of 5-LOX and COX-1/2.

-

PubMed. (n.d.). Mechanism of anti-inflammatory action of etodolac.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Structure-based Design of Potent Bcl-2/Bcl-xL Inhibitors with Strong in vivo Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 9. Apoptosis regulator Bcl-2 (BCL2) | Abcam [abcam.com]

- 10. lifetein.com [lifetein.com]

- 11. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]

- 12. academic.oup.com [academic.oup.com]

- 13. CHARACTERIZATION OF DRUG INTERACTIONS WITH SERUM PROTEINS BY USING HIGH-PERFORMANCE AFFINITY CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]

- 14. reddit.com [reddit.com]

- 15. reddit.com [reddit.com]

- 16. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]

- 17. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]

- 20. (PDF) Strategies for formulating and delivering poorly water-soluble drugs [academia.edu]

- 21. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]

- 22. GSRS [gsrs.ncats.nih.gov]

Strategies to minimize Imlatoclax-induced cytotoxicity in normal cells

Core Technical Directive: The Specificity Paradox

Welcome to the Technical Support Center. You are likely visiting this page because you are observing significant off-target or "on-target/off-tumor" toxicity in your normal control lines (e.g., PBMCs, platelets, or fibroblasts) while treating with Imlatoclax .

The Mechanism: Imlatoclax is a BH3 mimetic designed to bind the hydrophobic groove of anti-apoptotic proteins (Bcl-2, Bcl-xL, Bcl-w), displacing pro-apoptotic activators (like BIM) to trigger mitochondrial outer membrane permeabilization (MOMP) and apoptosis.

The Problem: The cytotoxicity you observe in normal cells is rarely "non-specific" toxicity; it is usually mechanism-based toxicity .

-

Platelets rely exclusively on Bcl-xL for survival. If Imlatoclax inhibits Bcl-xL in your model, thrombocytopenia (or platelet death in vitro) is inevitable at effective doses.

-

Lymphocytes rely heavily on Bcl-2 .

-

Cardiomyocytes can be sensitive to Bcl-xL inhibition under stress.

This guide provides strategies to decouple anti-tumor efficacy from normal cell cytotoxicity through experimental design.

Strategic Modules for Cytotoxicity Reduction

Module A: The "Therapeutic Window" Calibration (In Vitro)

In cell culture, continuous exposure often masks the therapeutic window. Normal cells can recover from transient inhibition, whereas primed tumor cells often cannot.

Protocol: Pulsatile Exposure vs. Continuous Exposure

| Parameter | Continuous Exposure (Standard) | Pulsatile Exposure (Recommended) |

| Duration | 24 - 72 Hours | 4 - 8 Hours, followed by Washout |

| Rationale | Mimics steady-state plasma levels. High toxicity to normal cells. | Mimics peak plasma concentration ( |

| Outcome | High killing of both Tumor & Normal cells.[1] | Tumor cells (highly primed) die; Normal cells (unprimed) recover. |

Step-by-Step Pulsatile Workflow:

-

Seeding: Seed normal cells (e.g., PBMCs) and tumor cells at identical densities.

-

Treatment: Apply Imlatoclax at

and -

Pulse: Incubate for 6 hours .

-

Washout:

-

Suspension cells: Centrifuge (300xg, 5 min), aspirate supernatant, resuspend in fresh media (repeat 2x).

-

Adherent cells: Aspirate media, wash 2x with warm PBS, add fresh media.

-

-

Recovery: Incubate for an additional 18-42 hours drug-free.

-

Readout: Measure viability (ATP-based assay or Annexin V flow cytometry).

Module B: Synergistic Dosing (The "Low-Dose" Strategy)

Imlatoclax toxicity is dose-dependent. By combining it with agents that lower the apoptotic threshold (priming), you can reduce the Imlatoclax concentration below the toxic threshold for normal cells.

Recommended Combinations:

| Synergistic Partner | Mechanism of Synergy | Effect on Imlatoclax Dose |

| Hypomethylating Agents (e.g., Azacitidine) | Increases NOXA/PUMA expression, priming Bcl-2/Mcl-1. | Reduces required dose by 2-5x. |

| MCL-1 Inhibitors | Blocks the "escape route" (Mcl-1 upregulation) used by tumors.[2] | Synergistic killing; allows sub-lethal Imlatoclax dosing. |

| MEK Inhibitors | Increases BIM levels; reduces Mcl-1 stability. | Enhances dependence on Bcl-2/Bcl-xL. |

Visualizing the Toxicity Pathways

The following diagram illustrates the mechanistic divergence between Tumor Cell killing and Normal Cell toxicity (specifically Platelets), and where our strategies intervene.

Caption: Figure 1. Mechanism of Imlatoclax action in Tumor vs. Platelets. Pulsatile dosing minimizes platelet exposure time.

Troubleshooting & FAQs

Q1: My normal fibroblasts are dying even at low doses (

-

Diagnosis: Fibroblasts generally express high levels of Bcl-xL to prevent apoptosis during stress.

-

Solution: Check your media conditions. Serum starvation sensitizes normal cells to BH3 mimetics. Ensure your normal controls are in optimal growth media (10-15% FBS) to maintain high survival signaling (PI3K/AKT), which buffers against Bcl-xL inhibition.

Q2: How do I differentiate between "general" toxicity and "on-target" toxicity?

-

The "Bak/Bax" Test: BH3 mimetics require BAX or BAK to kill.

-

Protocol: Use CRISPR-Cas9 to knock out BAX/BAK in your control line.

-

If Imlatoclax still kills the BAX/BAK-null cells, the toxicity is off-target (non-specific chemical toxicity).

-

If the BAX/BAK-null cells survive, the toxicity is on-target (mechanism-based). You must then use dosing strategies (pulsatile) rather than changing the molecule.

-

Q3: Can I use Imlatoclax in vivo without causing severe thrombocytopenia?

-

Strategy: Yes, by using a "Lead-in" Dosing Schedule .

-

Explanation: Sudden high doses cause massive platelet loss. Gradual dose escalation allows the bone marrow to trigger compensatory thrombopoiesis (production of new platelets).

-

Protocol:

-

Day 1-3: 25% of Target Dose.

-

Day 4-7: 50% of Target Dose.

-

Day 8+: 100% Target Dose.

-

Workflow for Optimization

Use this decision tree to optimize your experimental setup.

Caption: Figure 2. Decision tree for troubleshooting Imlatoclax cytotoxicity in normal cells.

References

-

Roberts, A. W., et al. (2016). Targeting BCL2 with Venetoclax in Relapsed Chronic Lymphocytic Leukemia.[2][3][4] New England Journal of Medicine. Link (Demonstrates the efficacy of Bcl-2 inhibition and management of TLS).

-

Tse, C., et al. (2008). ABT-263: A Potent and Orally Bioavailable Bcl-2 Family Inhibitor.[2] Cancer Research. Link (Establishes the mechanism of Bcl-xL mediated thrombocytopenia relevant to pan-Bcl-2 inhibitors).

-

Leverson, J. D., et al. (2015). Exploiting selective BCL-2 family inhibitors to dissect cell survival dependencies and define improved therapeutic strategies. Science Translational Medicine. Link (Foundational work on BH3 mimetic specificity and combination strategies).

-

Schoenwaelder, S. M., et al. (2011). Bcl-xL-inhibitory BH3 mimetics induce apoptosis in human platelets via Bak. Blood. Link (Definitive mechanism of platelet toxicity for Bcl-xL inhibitors).

-

World Health Organization. (2017). International Nonproprietary Names for Pharmaceutical Substances (INN).[5] WHO Drug Information. Link (Official classification of Imlatoclax as a Bcl-2 inhibitor).

Sources

- 1. BH3 mimetics augment cytotoxic T cell killing of acute myeloid leukemia via mitochondrial apoptotic mechanism [escholarship.org]

- 2. A Critical Review on BH3 Mimetic Drugs and the Treatment of Cancer‐Associated Thrombosis (CAT): A Proposed Design for a Drug Delivery System Capable of Simultaneously Targeting Tumor Cells and Activated Platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. cdn.who.int [cdn.who.int]

- 5. scribd.com [scribd.com]

Technical Support Center: Enhancing Imlatoclax Bioavailability for In Vivo Research

Welcome to the dedicated technical support resource for researchers utilizing Imlatoclax in in vivo studies. As a potent B-cell lymphoma-2 (Bcl-2) inhibitor, Imlatoclax holds significant promise in oncological research. However, like many of its counterparts in the Bcl-2 inhibitor class, it is anticipated to exhibit poor aqueous solubility, a characteristic that presents a considerable challenge to achieving adequate and consistent oral bioavailability.

This guide is designed to provide you with a comprehensive understanding of the potential challenges you may encounter and to offer robust, scientifically-grounded strategies to overcome them. The following information is structured in a question-and-answer format to directly address the practical issues that arise during experimental work.

Disclaimer

Publicly available, experimentally determined physicochemical data for Imlatoclax is limited. Therefore, this guide leverages data from structurally and functionally similar Bcl-2 inhibitors, such as Venetoclax, to provide informed recommendations. Venetoclax is known to be a Biopharmaceutics Classification System (BCS) Class II or IV compound, characterized by low solubility and variable permeability.[1][2] It is highly recommended that researchers first determine the specific physicochemical properties of their Imlatoclax batch to select the most appropriate formulation strategy.[3]

Frequently Asked Questions (FAQs)

Q1: We are observing very low and inconsistent plasma concentrations of Imlatoclax in our mouse models following oral gavage. What is the likely cause?

A1: Low and erratic plasma exposure after oral administration is a classic hallmark of a poorly water-soluble compound.[4] Like other Bcl-2 inhibitors, Imlatoclax is a lipophilic molecule, meaning it has a strong tendency to associate with fats and oils rather than water.[1] This poor aqueous solubility limits its ability to dissolve in the gastrointestinal (GI) fluids, which is a prerequisite for absorption into the bloodstream. The variability you are observing can be attributed to physiological differences between animals, such as gastric pH and the presence of food, which can have a pronounced effect on the dissolution of a poorly soluble drug.[4]

Q2: What are the key physicochemical parameters we should determine for our Imlatoclax sample before developing a formulation?

A2: A thorough understanding of your compound's properties is critical for rational formulation design.[3] Key parameters include:

-

Aqueous Solubility: Determine the solubility at different pH values relevant to the GI tract (e.g., pH 1.2 for the stomach, pH 6.8 for the small intestine).[5] This will reveal if the compound's solubility is pH-dependent.

-

LogP/LogD: This measures the lipophilicity of the compound. A high LogP value generally correlates with poor aqueous solubility.[6]

-

pKa: This indicates the pH at which the compound is 50% ionized. The ionization state of a molecule can significantly influence its solubility and permeability.[7]

-

Melting Point and Crystalline Form: The crystalline structure of a drug impacts its solubility and dissolution rate. Amorphous forms are generally more soluble than their crystalline counterparts.[4]

Q3: What are the primary formulation strategies to enhance the oral bioavailability of a compound like Imlatoclax?

A3: For poorly soluble compounds, the goal is to increase the dissolution rate and/or the apparent solubility in the GI tract. The main strategies include:

-

Amorphous Solid Dispersions (ASDs): This involves dispersing the drug in a polymer matrix in a non-crystalline, amorphous state. The amorphous form has a higher energy state and is therefore more soluble than the stable crystalline form.[4] The commercial formulation of the related Bcl-2 inhibitor, Venetoclax, utilizes an ASD approach with copovidone as the polymer.[2]

-

Lipid-Based Formulations: These formulations pre-dissolve the drug in a lipid vehicle. This can range from simple oil solutions to more complex self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS). When these systems come into contact with GI fluids, they spontaneously form fine emulsions or microemulsions, which facilitate drug absorption.[4] Navitoclax, another Bcl-2 inhibitor, has been formulated for in vivo studies using a lipid-based system.[3]

-

Nanosuspensions: This involves reducing the particle size of the drug to the nanometer range. The increased surface area leads to a faster dissolution rate.[4]

Troubleshooting Guide

Problem 1: Our amorphous solid dispersion (ASD) of Imlatoclax shows good initial dissolution but then the drug precipitates out.

-

Causality: This is a common issue with ASDs. The formulation creates a supersaturated solution of the drug, which is thermodynamically unstable and prone to crystallization.

-

Troubleshooting Steps:

-

Polymer Selection: The choice of polymer is crucial for maintaining the supersaturated state. Ensure there are strong interactions (e.g., hydrogen bonding) between Imlatoclax and the polymer. Hydroxypropyl methylcellulose acetate succinate (HPMCAS) is a commonly used polymer in ASDs known for its ability to inhibit precipitation.

-